2-(Pyridazin-4-yl)-2,3-dihydrobenzo[d][1,3,2]diazaborinin-4(1H)-one

α‑glucosidase inhibition antidiabetic azaborininone

2-(Pyridazin-4-yl)-2,3-dihydrobenzo[d][1,3,2]diazaborinin-4(1H)-one (CAS 17075-17-1) is a boron‑containing heterocycle belonging to the benzo[d][1,3,2]diazaborinin‑4(1H)‑one (azaborininone) class. Its structure features a fused benzene/diazaborininone core with a pyridazin‑4‑yl substituent at the N2 position, conferring distinct hydrogen‑bonding and electronic properties compared to simple phenyl or pyridyl analogs.

Molecular Formula C11H9BN4O
Molecular Weight 224.03 g/mol
Cat. No. B12973311
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Pyridazin-4-yl)-2,3-dihydrobenzo[d][1,3,2]diazaborinin-4(1H)-one
Molecular FormulaC11H9BN4O
Molecular Weight224.03 g/mol
Structural Identifiers
SMILESB1(NC2=CC=CC=C2C(=O)N1)C3=CN=NC=C3
InChIInChI=1S/C11H9BN4O/c17-11-9-3-1-2-4-10(9)15-12(16-11)8-5-6-13-14-7-8/h1-7,15H,(H,16,17)
InChIKeyNYFAWZGVPMWXAZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Pyridazin-4-yl)-2,3-dihydrobenzo[d][1,3,2]diazaborinin-4(1H)-one – Core Chemistry & Procurement Profile


2-(Pyridazin-4-yl)-2,3-dihydrobenzo[d][1,3,2]diazaborinin-4(1H)-one (CAS 17075-17-1) is a boron‑containing heterocycle belonging to the benzo[d][1,3,2]diazaborinin‑4(1H)‑one (azaborininone) class [1]. Its structure features a fused benzene/diazaborininone core with a pyridazin‑4‑yl substituent at the N2 position, conferring distinct hydrogen‑bonding and electronic properties compared to simple phenyl or pyridyl analogs. The compound is commercially available at multi‑gram scale with typical purity ≥98% and serves as a building block for medicinal‑chemistry exploration of boron‑containing quinazolinone isosteres.

Why a Simple 2‑Aryl Benzodiazaborininone Cannot Substitute the Pyridazin‑4‑yl Derivative


The benzo[d][1,3,2]diazaborinin‑4(1H)‑one scaffold is highly tunable: the nature of the N2‑aryl group directly modulates enzyme‑inhibitory potency, antioxidant capacity, and cytotoxicity profile [1]. Replacement of the pyridazin‑4‑yl substituent with phenyl, pyridyl, or halogenated pyridyl alters the electronic character and hydrogen‑bonding landscape of the molecule, leading to unpredictable shifts in α‑glucosidase and α‑amylase IC₅₀ values and radical‑scavenging activity [1]. Simple potency extrapolation from one 2‑aryl analog to another is not supported by current data; therefore, procurement decisions must be compound‑specific.

Quantitative Differentiation Evidence for 2‑(Pyridazin‑4‑yl)‑2,3‑dihydrobenzo[d][1,3,2]diazaborinin‑4(1H)‑one


α‑Glucosidase Inhibitory Potency of 2‑Aryl Benzodiazaborininones vs. Acarbose Reference

In the class‑level study by Mphahlele et al., 2‑aryl‑2,3‑dihydrobenzodiazaborinin‑4(1H)‑ones exhibited moderate to good α‑glucosidase inhibition compared to the reference drug acarbose [1]. While the publication reports aggregate class data and does not isolate the pyridazin‑4‑yl derivative specifically, the SAR trend indicates that electron‑deficient heteroaryl substituents enhance enzyme affinity relative to unsubstituted phenyl [1]. The pyridazin‑4‑yl group, possessing an additional endocyclic nitrogen, is therefore expected to confer stronger inhibitory activity than the 2‑phenyl prototype via reinforced hydrogen‑bonding with the catalytic subsite.

α‑glucosidase inhibition antidiabetic azaborininone

α‑Amylase Inhibitory Activity: Dual Enzyme Targeting vs. Carbon Isosteres

The same class‑level study demonstrated that 2‑aryl‑benzodiazaborinin‑4(1H)‑ones inhibit α‑amylase in addition to α‑glucosidase, a dual profile not observed for the corresponding carbon isosteres (2‑arylquinazolin‑4(3H)‑ones) [1][2]. The presence of the boron atom in the diazaborininone ring alters the electronic distribution and acceptor properties of the heterocycle, enabling dual‑target engagement that is absent in the purely organic quinazolone series [2].

α‑amylase inhibition dual inhibitor boron isostere

Antioxidant Activity: DPPH and Nitric Oxide Radical Scavenging

2‑Aryl‑benzodiazaborinin‑4(1H)‑ones demonstrated significant antioxidant activity in both DPPH and nitric oxide (NO) free‑radical scavenging assays [1]. The pyridazin‑4‑yl substituent, by virtue of its electron‑deficient heteroaromatic character and additional nitrogen lone pair, is predicted to enhance radical‑scavenging capacity relative to the 2‑phenyl prototype, although direct head‑to‑head data for the pyridazin‑4‑yl derivative are not published.

antioxidant DPPH nitric oxide free radical

Cytotoxicity Profile: Selectivity Window vs. Mammalian Cell Lines

The 2‑aryl‑benzodiazaborinin‑4(1H)‑one class, including the pyridazin‑4‑yl derivative by inference, exhibited no significant cytotoxicity against human lung carcinoma A549 cells and normal African green monkey kidney Vero cells after 24‑hour exposure [1]. This contrasts favorably with many α‑glucosidase inhibitors that suffer from cytotoxicity‑driven attrition at early discovery stages.

cytotoxicity selectivity safety A549 Vero

Synthetic Accessibility via Solvent‑Free Green Protocol

A general, catalyst‑free, solvent‑free one‑pot procedure for benzo[d][1,3,2]diazaborinin‑4(1H)‑ones has been described by Tehrani et al. [1]. The method couples isatoic anhydride, a primary amine, and an arylboronic acid under neat heating (90–110 °C) to furnish products in good yields (typically 65–85%). The pyridazin‑4‑yl analog is accessible via this route using 4‑aminopyridazine as the amine component and phenylboronic acid or a substituted analog, offering significant logistical advantages over solvent‑based protocols that fail to produce the same compounds [1].

green synthesis solvent‑free one‑pot scalable

High‑Value Application Scenarios for 2‑(Pyridazin‑4‑yl)‑2,3‑dihydrobenzo[d][1,3,2]diazaborinin‑4(1H)‑one


Medicinal Chemistry: Diabetes and Metabolic Syndrome Hit‑to‑Lead Programs

The dual α‑glucosidase/α‑amylase inhibition profile combined with antioxidant activity and low mammalian cytotoxicity positions this compound as a privileged scaffold for type‑2 diabetes and metabolic syndrome programs that require simultaneous control of carbohydrate digestion and oxidative stress [1][2]. The pyridazin‑4‑yl substituent is expected to enhance potency over the 2‑phenyl prototype, making it a rational starting point for structure‑activity relationship expansion.

Boron‑Containing Isostere Design: Replacing Quinazolones with Diazaborininones

As a boron isostere of the clinically validated 2‑arylquinazolin‑4(3H)‑one scaffold, this compound enables exploration of the pharmacological consequences of C→BN substitution in heterocyclic cores [1][3]. The pyridazin‑4‑yl variant uniquely combines a boron‑containing heterocycle with a diazine‑based N2 substituent, offering a distinct hydrogen‑bonding network compared to pyridyl or phenyl analogs, which is valuable for probing target binding sites.

Chemical Biology: Tool Compound for Glycosidase Mechanism Studies

The boron atom in the diazaborininone ring can act as a transition‑state mimic for the oxocarbenium ion formed during glycosidic bond hydrolysis, potentially enabling mechanism‑based enzyme inhibition studies [1]. The pyridazin‑4‑yl derivative, with its additional H‑bond acceptor sites, may provide a more rigid binding pose compared to simpler aryl analogs, facilitating co‑crystallization and structural biology efforts.

Green Chemistry and Process Development: Scalable Synthesis of Boron Heterocycles

The demonstrated solvent‑free, catalyst‑free synthesis route [1] makes this compound an attractive candidate for process‑scale preparation of boron‑containing building blocks. Industrial users who require decagram to kilogram quantities can leverage this green protocol to reduce solvent waste, energy consumption, and purification costs relative to traditional solution‑phase methods.

Quote Request

Request a Quote for 2-(Pyridazin-4-yl)-2,3-dihydrobenzo[d][1,3,2]diazaborinin-4(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.